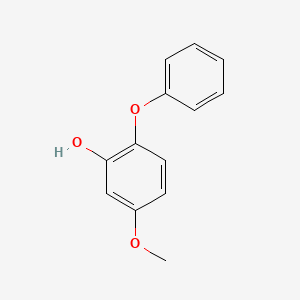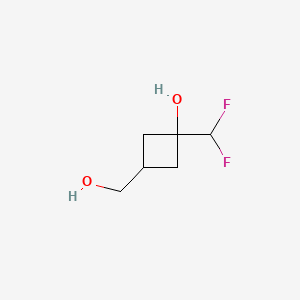
5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant biological and chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride typically involves multi-step processes. One common method includes the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol, which yields a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine . The desired product can be isolated and further reacted with appropriate reagents to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-naphthyridine: Known for its coordination chemistry and biological activities.
1,6-naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-naphthyridine: Used in the synthesis of antibacterial agents like enoxacin and nalidixic acid .
Uniqueness
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is unique due to its specific structural features and the ability to form stable dihydrochloride salts. This enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry and industrial applications .
Eigenschaften
Molekularformel |
C9H12Cl2N2O2 |
|---|---|
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7;;/h1-2,10H,3-5H2,(H,12,13);2*1H |
InChI-Schlüssel |
JKNKUXIAXNMUCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=CC(=N2)C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


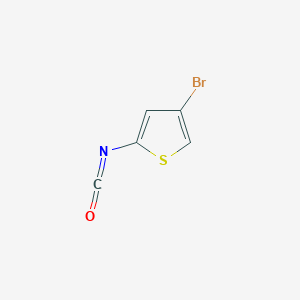
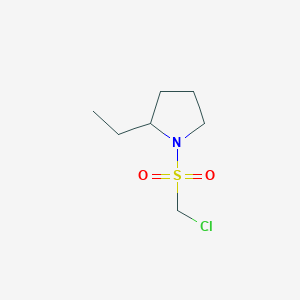
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
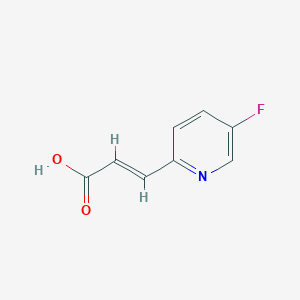
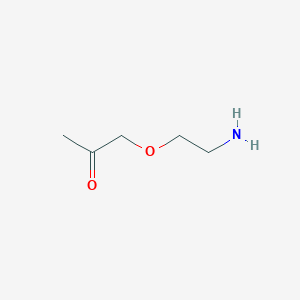

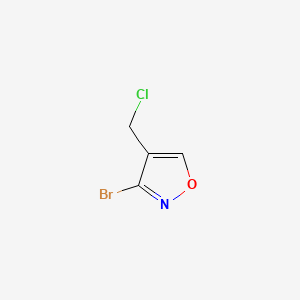
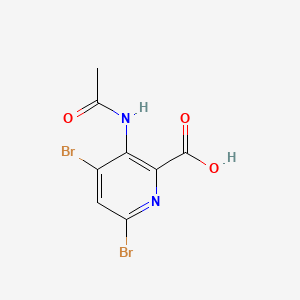
![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)
![1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)
